N-ACETYL-beta-D-GLUCOSAMINE

Catalog No.
S1538521
CAS No.
137630-09-2
M.F
C8H15NO6
M. Wt
221.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ACETYL-beta-D-GLUCOSAMINE

CAS Number

137630-09-2

Product Name

N-ACETYL-beta-D-GLUCOSAMINE

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1

InChI Key

OVRNDRQMDRJTHS-FMDGEEDCSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Synonyms

2 Acetamido 2 Deoxy D Glucose, 2 Acetamido 2 Deoxyglucose, 2-Acetamido-2-Deoxy-D-Glucose, 2-Acetamido-2-Deoxyglucose, Acetylglucosamine, N Acetyl D Glucosamine, N-Acetyl-D-Glucosamine

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

Description

The exact mass of the compound 2-acetamido-2-deoxy-beta-D-glucopyranose is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine. It belongs to the ontological category of aminoglycan in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Bulking. However, this does not mean our product can be used or applied in the same or a similar way.

N-Acetyl-beta-D-glucosamine, commonly known as N-acetyl-D-glucosamine, is an amide derivative of the monosaccharide glucose. It is characterized by the presence of an acetyl group attached to the amino group of glucosamine, resulting in a secondary amide structure. This compound plays a significant role in various biological processes and is a vital component of chitin, which forms the exoskeletons of arthropods and is also found in fungal cell walls. The chemical formula for N-acetyl-beta-D-glucosamine is C8H15NO6C_8H_{15}NO_6 and it has a molecular weight of approximately 221.21 g/mol .

, primarily involving hydrolysis and polymerization. Under specific conditions, such as subcritical and supercritical water, it can undergo hydrolysis to yield various products including acetic acid and glycolic acid. The reaction pathways are influenced by temperature, pressure, and residence time, leading to different product distributions . Additionally, N-acetyl-beta-D-glucosamine can react with glucuronic acid to form hyaluronan through a β-elimination reaction .

N-Acetyl-beta-D-glucosamine exhibits diverse biological activities. It is involved in the synthesis of glycoproteins and glycolipids, contributing to cellular communication and structural integrity. The compound has been shown to inhibit elastase release from human polymorphonuclear leukocytes, suggesting potential anti-inflammatory properties . Moreover, it plays a role in the regulation of O-GlcNAcylation, a post-translational modification that affects protein function and signaling pathways, particularly in response to stress .

Several methods exist for synthesizing N-acetyl-beta-D-glucosamine:

  • Chemical Synthesis: This involves the acetylation of glucosamine using acetic anhydride or acetyl chloride under acidic conditions.
  • Biotechnological Approaches: Enzymatic methods utilizing specific glycosyltransferases can produce N-acetyl-beta-D-glucosamine from simpler sugar precursors.
  • Extraction from Natural Sources: It can also be extracted from chitinous materials such as crustacean shells or fungal cell walls.

Each method offers different advantages regarding yield, purity, and environmental impact.

N-Acetyl-beta-D-glucosamine has numerous applications across various fields:

  • Pharmaceuticals: It is used in formulations for treating osteoarthritis and other joint disorders due to its role in cartilage health .
  • Cosmetics: Its moisturizing properties make it a common ingredient in skincare products.
  • Food Industry: As a food additive, it serves as a thickening agent and stabilizer.
  • Biotechnology: It is utilized in research for studying glycosylation processes and cell signaling pathways.

Studies have shown that N-acetyl-beta-D-glucosamine interacts with various biological molecules:

  • It can modulate the activity of enzymes involved in carbohydrate metabolism.
  • Research indicates its potential role in enhancing synaptic plasticity by affecting neuropeptide degradation .
  • Interaction with immune cells suggests it may influence inflammatory responses and immune system modulation .

Several compounds are similar to N-acetyl-beta-D-glucosamine, each with unique properties:

CompoundStructureKey Features
N-Acetyl-alpha-D-glucosamineIsomer with alpha configurationInvolved in similar biological processes but differs in reactivity .
N-AcetylgalactosamineSimilar amide structurePlays a role in glycoprotein synthesis; more potent anti-inflammatory effects .
ChitosanPolymer of N-acetyl-D-glucosamineUsed for wound healing; differs due to its polymeric nature .
GlucosaminePrecursor without acetyl groupCommonly used for joint health; less effective than its acetylated form .

N-Acetyl-beta-D-glucosamine stands out due to its specific structural configuration and its significant role in biological systems as both a building block for complex carbohydrates and a modulator of cellular functions.

Physical Description

Solid

XLogP3

-1.7

UNII

8P59336F68

Other CAS

14131-68-1

Associated Chemicals

Chitosan; 9012-76-4

Wikipedia

N-acetyl-D-glucosamine (complete stereochemistry)

Use Classification

Cosmetics -> Bulking

Methods of Manufacturing

Chitin is isolated from crab and shrimp shells as follows: (1) Ca2CO3 in the shell flakes is dissolved out by treatment with dilute HCl (demineralization), (2) astaxanthin pigments and lipids are extracted with organic solvents, e.g., acetone and ethanol, (decolorization), and (3) proteins are extracted with NaOH or digested enzymatically by proteases or microorganisms (deproteinization). Chitin is obtained as residue in the form of flakes.

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(dinonylphenoxy)-, branched: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Chitin (poly-N-acetyl-glucosamine) is one of the most common polymers found in nature. Structurally, it is related to cellulose, which consists of long chains of glucose molecules linked to each other. In chitin, the building block of the chains is a slightly modified form of glucose. ...Chitin is present in the shells of all crustaceans and insects, and in certain other organisms including many fungi, algae, and yeast. Commercially, chitin is isolated from the shells of crustaceans after the edible parts have been removed.
It is estimated that about 100X10+9 metric tons of chitin are produced every year on earth. ... At present, the major industrial source of chitin and chitosan are the shells of crabs and shrimps.

Dates

Modify: 2023-07-17

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